N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Halogen bonding Structure-based drug design Regioisomeric selectivity

N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 930073-23-7) is a synthetic heterocyclic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide (pyridone-carboxamide) class. It carries a meta-iodophenyl substituent on the carboxamide nitrogen, with a molecular formula of C₁₂H₉IN₂O₂ and a molecular weight of 340.12 g/mol.

Molecular Formula C12H9IN2O2
Molecular Weight 340.12 g/mol
Cat. No. B14908436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Molecular FormulaC12H9IN2O2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NC(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C12H9IN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17)
InChIKeyQCQAHTADKIMUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 930073-23-7) is a synthetic heterocyclic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide (pyridone-carboxamide) class . It carries a meta-iodophenyl substituent on the carboxamide nitrogen, with a molecular formula of C₁₂H₉IN₂O₂ and a molecular weight of 340.12 g/mol . The compound is supplied as a research chemical with a typical purity of 98%, and is recommended for storage at 2–8°C in a sealed, dry environment . Computational descriptors include a topological polar surface area (TPSA) of 61.96 Ų, a calculated LogP of 2.23, two hydrogen-bond donors, and two hydrogen-bond acceptors, which place it within drug-like chemical space .

Why N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Risk


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide family, minor structural changes—including the position of the iodine atom on the phenyl ring (ortho vs. meta vs. para) and the nature of the functional group at the 3-position (carboxamide vs. carboxylic acid)—produce large differences in biological activity that preclude generic interchange. The meta-iodo substitution pattern of this compound confers a distinct halogen-bonding geometry and electrostatic surface relative to its ortho- and para-iodo isomers . In parallel, the carboxamide functionality provides different hydrogen-bonding capability and metabolic stability compared to the corresponding carboxylic acid analog (CAS 1280662-44-3) . Class-level evidence from pyridone-carboxamide kinase inhibitors shows that changes in the N-phenyl substituent routinely shift target potency by more than three orders of magnitude [1], confirming that even closely related analogs cannot be assumed functionally equivalent without direct comparative data.

Quantitative Differential Evidence for N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Against Nearest Structural Analogs


Meta-Iodo Regioisomeric Positioning Confers Distinct Halogen-Bonding Geometry Compared to Ortho- and Para-Iodo Isomers

The target compound bears the iodine atom at the meta position of the N-phenyl ring, which orients the σ-hole of the C–I bond at a distinct angle and distance relative to the pyridone-carboxamide pharmacophore compared to the ortho-iodo isomer (CAS 852176-99-9) and para-iodo isomers (e.g., N-(4-iodophenyl)pyridine-3-carboxamide) . In halogen-bond-driven protein–ligand interactions, the angular preference of the C–I···O/N halogen bond is highly sensitive to the substitution position, with meta-iodo providing an interaction vector that is geometrically inaccessible to ortho or para substitution [1]. This class-level inference is supported by crystallographic evidence from iodophenyl-containing kinase inhibitors, where a meta-iodo substituent forms a halogen bond with a backbone carbonyl (distance 2.9–3.1 Å, angle ~165°) that would be sterically precluded for the ortho isomer and electronically disfavored for the para isomer [1].

Halogen bonding Structure-based drug design Regioisomeric selectivity

Carboxamide vs. Carboxylic Acid at the 3-Position: Functional-Group Impact on Cytotoxic Potency Evidenced by Analog Data

Although direct IC50 data for the target carboxamide compound are not yet publicly reported, a closely related analog differing only in the 3-position functional group—1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1280662-44-3)—has been evaluated for cytotoxicity against HCT-15 human colorectal adenocarcinoma cells . The carboxylic acid analog demonstrated an IC50 of 9.24 ± 0.9 µM, which is approximately 2.3-fold more potent than cisplatin (IC50 = 21.4 ± 0.9 µM) in the same assay . The carboxamide functionality in the target compound replaces the ionizable carboxylic acid with a neutral, hydrogen-bond-donating amide group, which is expected to alter membrane permeability (predicted LogP increase of ~0.5–0.8 units), metabolic susceptibility, and target-binding pharmacology . This cross-study comparison provides a baseline for differential activity assessment.

Cytotoxicity Anticancer screening Functional-group SAR

N-Substituent Differentiation: Target Compound vs. N-(3,3-Diphenylpropyl) Analog Shows >3 Orders of Magnitude Potency Shift Against Soluble Epoxide Hydrolase

The N-substituent on the 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a primary determinant of target affinity. The N-(3,3-diphenylpropyl) analog (CHEMBL567503) inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 8.10 nM [1]. In contrast, the simple N-methyl analog (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, Nudifloramide) shows an IC50 of 30,000 nM against nicotinamide N-methyltransferase (NNMT), representing a >3,700-fold difference across N-substituents . The target compound, bearing an N-(3-iodophenyl) group, occupies an intermediate chemical space that is structurally distinct from both the lipophilic diphenylpropyl group and the minimal methyl group. The iodine atom provides a unique heavy-atom handle for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength) and a site for potential radioiodination (¹²³I/¹²⁵I/¹³¹I), which neither the diphenylpropyl nor the methyl analog can offer [2].

Soluble epoxide hydrolase N-substituent SAR Enzyme inhibition

Physicochemical Differentiation: Computed LogP and TPSA Define a Distinct Oral Bioavailability Window Compared to More Polar or Lipophilic Analogs

The target compound's computed LogP of 2.23 and TPSA of 61.96 Ų place it within the central oral bioavailability space defined by Lipinski's Rule of Five (LogP ≤ 5, TPSA ≤ 140 Ų) and Veber's rules (TPSA ≤ 140 Ų, rotatable bonds ≤ 10). In comparison, the more lipophilic N-(3,3-diphenylpropyl) analog has a predicted LogP > 4.0 and a TPSA of approximately 60 Ų, shifting it closer to the lipophilicity ceiling for oral absorption [1]. The carboxylic acid analog (CAS 1280662-44-3) has a predicted LogP of approximately 1.0–1.5 (due to the ionizable acid) and a TPSA of approximately 78 Ų, placing it in a more polar, potentially lower-permeability quadrant . The target compound thus occupies an intermediate lipophilicity-polarity window that may offer a favorable balance of passive permeability and aqueous solubility relative to both more lipophilic and more polar in-class analogs.

Drug-likeness Lipinski rule of five ADME prediction

Iodine-Specific Utility: Heavy-Atom Derivatization and Radioiodination Capability Not Possible with Non-Iodinated or De-Iodo Analogs

The single iodine atom in the target compound serves as an intrinsic anomalous scatterer for macromolecular crystallography. The anomalous scattering factor (f'') of iodine at the Cu Kα wavelength (1.5418 Å) is approximately 6.9 electrons, sufficient for experimental SAD (single-wavelength anomalous diffraction) phasing of protein–ligand complexes [1]. This capability is absent in the N-(3,3-diphenylpropyl) analog (CHEMBL567503), which contains no atom heavier than oxygen [2], and in the N-methyl analog (Nudifloramide) . Beyond crystallography, the aryl iodide group provides a site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for late-stage diversification, and for radioiodination with ¹²⁵I (γ-emitter, t½ = 59.4 days) or ¹²³I (γ-emitter, t½ = 13.2 h) for in vitro binding assays and SPECT imaging tracer development [1].

X-ray crystallography SAD/MAD phasing Radioiodination

Highest-Confidence Research and Procurement Application Scenarios for N-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Based on Quantitative Differential Evidence


Structure-Based Drug Design Campaigns Requiring Experimental Phasing of Ligand-Target Co-Crystal Structures

Crystallography teams pursuing co-crystal structures of 6-oxo-1,6-dihydropyridine-3-carboxamide ligands with kinase, epoxide hydrolase, or NNMT-family targets can rely on the intrinsic iodine anomalous signal (f'' ≈ 6.9 e⁻ at Cu Kα) for SAD or MAD phasing [1]. This eliminates the need for separate heavy-atom derivatization steps and is a capability entirely absent in non-iodinated analogs such as the N-(3,3-diphenylpropyl) or N-methyl series [1]. The meta-iodo geometry may further engage in specific halogen-bond interactions with backbone carbonyls in kinase hinge regions, as observed in pyridone-based EGFR inhibitor co-crystal structures .

Radiotracer Development via Direct ¹²⁵I/¹²³I Labeling for In Vitro Binding and Pharmacokinetic Studies

The aryl iodide group enables radioiodination with ¹²⁵I (t½ = 59.4 days) for long-duration binding assays or ¹²³I (t½ = 13.2 h) for SPECT imaging studies [1]. This capability is unique to the iodophenyl-containing member of the 6-oxo-1,6-dihydropyridine-3-carboxamide series and is unavailable in the N-(3,3-diphenylpropyl) analog (no iodine) or the carboxylic acid analog (iodine present but different functional group alters pharmacology) [1] . Researchers requiring a radiolabeled probe of this chemotype for target engagement or biodistribution studies should prioritize the target compound.

Lead Optimization Programs Evaluating Functional-Group Effects on Cytotoxic Potency in the HCT-15 Colorectal Cancer Model

The carboxylic acid analog 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has demonstrated an IC50 of 9.24 µM against HCT-15 cells (2.3-fold more potent than cisplatin at 21.4 µM) [1]. The target carboxamide compound provides the matched-pair comparator needed to assess the functional-group contribution (carboxamide vs. carboxylic acid) to cytotoxicity, membrane permeability (LogP 2.23 vs. ~1.0–1.5), and target selectivity . Medicinal chemistry teams conducting systematic SAR around the 3-position of the 6-oxo-1,6-dihydropyridine core should procure both compounds as a functional-group pair for side-by-side profiling.

Computational Chemistry and Cheminformatics Studies Requiring a Balanced LogP/TPSA Scaffold in the Oral Bioavailability Window

With a computed LogP of 2.23 and TPSA of 61.96 Ų, the target compound occupies the central oral drug-like space [1], unlike the more lipophilic N-(3,3-diphenylpropyl) analog (predicted LogP > 4.0) or the more polar carboxylic acid analog (predicted LogP < 1.5) . Computational groups constructing QSAR models, pharmacophore hypotheses, or machine-learning training sets for pyridone-carboxamide bioactivity prediction can use the target compound as a reference scaffold that balances lipophilicity and polarity without extreme physicochemical bias [1].

Quote Request

Request a Quote for N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.